molecular formula C23H19FN4O5S B2681921 6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111993-84-0

6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2681921
CAS RN: 1111993-84-0
M. Wt: 482.49
InChI Key: NKEVEZFRMLYDFF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a thioether linkage, a tetrahydrofuran ring, and a dioxoloquinazolinone ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques like X-ray crystallography or NMR .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating tetrahydrofuran ring. The oxadiazole ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .

Scientific Research Applications

Antitumor Activity

The compound is part of a broader class of fluoroquinolone derivatives that have been studied for their potential antitumor activities. For instance, a study by Hu Guoqianga (2012) explored the synthesis and antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds, derived from fluoroquinolone antibacterial agents, showed significant potent activity against Hep-3B cancer cell lines, indicating their potential as antitumor compounds. This suggests that similar compounds, such as the one , may also possess antitumor properties (Hu Guoqianga, 2012).

Antibacterial Activity

Another area of application for such compounds is in the development of new antibacterial agents. M. Kidwai, P. Misra, B. Dave, K. Bhushan, R. K. Saxena, and Meena K. Singh (2000) described the microwave-activated solid support synthesis of new antibacterial quinolones, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections. Their research highlights the methodological advancements and potential of these compounds in developing effective antibacterial agents (Kidwai et al., 2000).

Antipsychotic and Anticonvulsant Activities

The compound also fits within the scope of quinazolinone derivatives, which have been explored for their antipsychotic and anticonvulsant activities. A study by H. Kaur, S. Saxena, and Ashok Kumar (2010) synthesized and evaluated various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones for these activities. Their findings contribute to the understanding of the potential neurological applications of such compounds, suggesting areas of therapeutic relevance beyond their antibacterial and antitumor capabilities (Kaur, Saxena, & Kumar, 2010).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of fluoroquinolone derivatives provides essential insights into their potential applications. Studies like those conducted by J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, and Kang-chien Liu (1988) on the reactions of anthranilamide with isocyanates for synthesizing quinazolinone derivatives underscore the importance of chemical synthesis in understanding the properties and applications of these compounds (Chern et al., 1988).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Some functional groups in the compound, such as the fluorophenyl group, could potentially pose hazards .

properties

IUPAC Name

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1,3-4,7-9,15H,2,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVEZFRMLYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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